molecular formula C14H20ClNO2 B4050104 N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide

N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B4050104
M. Wt: 269.77 g/mol
InChI Key: QKBMZVAPRAVVJL-UHFFFAOYSA-N
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Description

N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide is a useful research compound. Its molecular formula is C14H20ClNO2 and its molecular weight is 269.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.1182566 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Polymerization

Research on chiral diaminophenoxy proligands and their zinc complexes demonstrates the potential of chlorophenoxy derivatives in catalyzing the ring-opening polymerization of lactide to poly(lactic acid), highlighting their role in synthesizing biodegradable polymers (Guillaume Labourdette et al., 2009).

Environmental Monitoring and Herbicide Analysis

Studies on the detection of chlorophenoxy acid herbicides in environmental samples reveal the importance of chlorophenoxy derivatives in developing analytical methods for monitoring environmental pollution and ensuring water safety. These methods enable the determination of herbicide residues in water, demonstrating the compounds' relevance in environmental science (S. Butz & H. Stan, 1993).

Antimicrobial Research

The synthesis and evaluation of compounds based on the 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamide structure for their antimicrobial properties against various microbial cells offer insights into the potential of chlorophenoxy derivatives in developing new antimicrobial agents. This research highlights the compounds' promising antibacterial and antifungal activities, contributing to the ongoing search for effective treatments against microbial infections (Carmen Limban et al., 2020).

Molecular Structure and Drug Design

The exploration of functionalized amino acid derivatives for designing anticancer agents showcases the application of chlorophenoxy-related compounds in medicinal chemistry. These studies aim to develop new pharmacophores, demonstrating the role of chlorophenoxy derivatives in the synthesis of potential anticancer drugs (Vivek Kumar et al., 2009).

Properties

IUPAC Name

N-butyl-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-5-10-16-13(17)14(2,3)18-12-8-6-11(15)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBMZVAPRAVVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)(C)OC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.